![molecular formula C9H21N B1629752 (S)-2-aminononane CAS No. 869278-88-6](/img/structure/B1629752.png)
(S)-2-aminononane
Overview
Description
(S)-2-aminononane, also known as (S)-2-AN, is a chiral amine that has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It is a nine-carbon aliphatic amine with a primary amino group at the second carbon position. (S)-2-AN has been shown to exhibit a variety of biological activities, including anticonvulsant, analgesic, and neuroprotective effects.
Scientific Research Applications
Hydrolytic Stability of Aminosilanes
Aminosilanes, including structures similar to (S)-2-aminononane, are widely used as coupling agents to functionalize silica surfaces. However, their applications often face challenges, such as the loss of surface functionality due to the hydrolysis of siloxane bonds, especially in aqueous media. A study addressed this issue by experimenting with different types of aminosilanes and reaction conditions. It was found that layers prepared in anhydrous toluene at elevated temperatures exhibited greater hydrolytic stability. The study highlights the importance of controlling the alkyl linker length in aminosilanes to minimize amine-catalyzed detachment, thus improving the durability of surface functionality (Smith & Chen, 2008).
Enthalpic Changes in Mixing Enantiomers
Research on the enthalpic changes observed when mixing R- and S-enantiomers of liquid chiral compounds, including 2-aminononane, has been conducted. The study measured the enthalpies of mixing over the entire range of mole fractions and observed enthalpic destabilization across all compositions. The correlation between the extreme values of enthalpies of mixing and the intermolecular interaction obtained through molecular mechanics calculations was noted, providing insights into the behavior of such compounds (Kimura, Khan, & Kamiyama, 2006).
Fingermark Development Techniques
1,2-Indanedione, a compound related to the (S)-2-aminononane family, has been studied for its fluorogenic reaction with amino acids, particularly in the context of developing fingermarks on materials like train tickets. The research compared different reagents and proposed a new criterion for potential fingermark development (PFD), indicating the reagent's sensitivity. This study underscores the application of amino compounds in forensic science (Levin-Elad et al., 2017).
Aminoindanes as 'Legal Highs'
While this study might touch upon a sensitive area, it's worth noting the scientific interest in the structural and chemical properties of 2-aminoindane, a rigid analogue of amphetamine. The study reviewed the chemistry, pharmacology, and toxicological aspects of this class of compounds, highlighting the importance of understanding the properties of such substances for regulatory and safety purposes (Sainsbury et al., 2011).
properties
IUPAC Name |
(2S)-nonan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXIFCUEJWCQQL-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628462 | |
Record name | (2S)-Nonan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-aminononane | |
CAS RN |
869278-88-6 | |
Record name | (2S)-Nonan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Aminononane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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